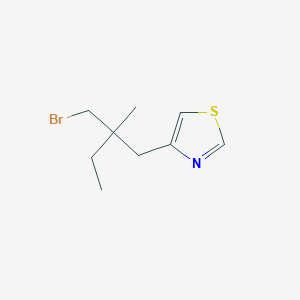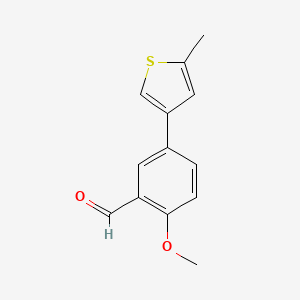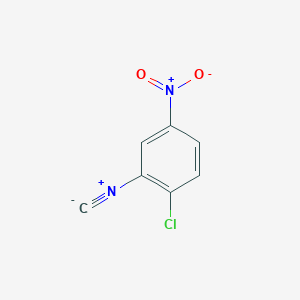
1-Chloro-2-isocyano-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-isocyano-4-nitrobenzene is an aromatic compound with the molecular formula C7H3ClN2O2 It is characterized by the presence of a chlorine atom, an isocyano group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2-isocyano-4-nitrobenzene typically involves multi-step reactions starting from readily available benzene derivatives. One common method includes:
Nitration: Chlorobenzene undergoes nitration to form 1-chloro-4-nitrobenzene.
Isocyanation: The nitro compound is then subjected to isocyanation to introduce the isocyano group at the ortho position relative to the chlorine atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-isocyano-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, forming different substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-isocyano-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-isocyano-4-nitrobenzene exerts its effects involves interactions with various molecular targets. The isocyano group can act as a ligand, binding to metal centers in enzymes or other proteins, thereby inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
1-Chloro-2-isocyano-4-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-nitrobenzene: Lacks the isocyano group, making it less versatile in certain chemical reactions.
1-Chloro-4-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Chloro-2-methyl-4-nitrobenzene: Contains a methyl group instead of an isocyano group, leading to different chemical properties and uses.
The presence of the isocyano group in this compound makes it unique and valuable for specific applications where this functional group is required.
Propiedades
Fórmula molecular |
C7H3ClN2O2 |
|---|---|
Peso molecular |
182.56 g/mol |
Nombre IUPAC |
1-chloro-2-isocyano-4-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H |
Clave InChI |
HUEPFWDYXGMWDZ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


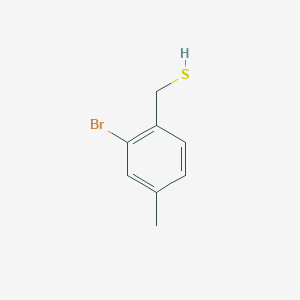
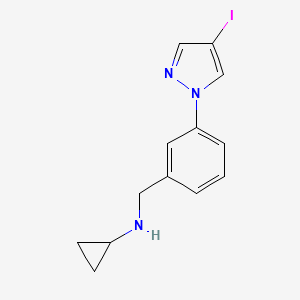


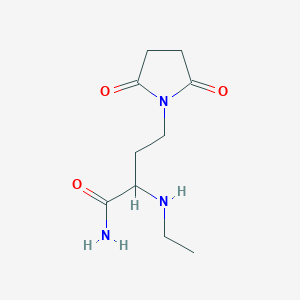
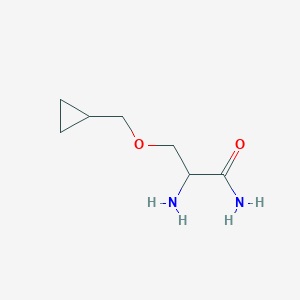
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
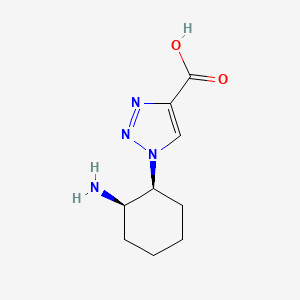
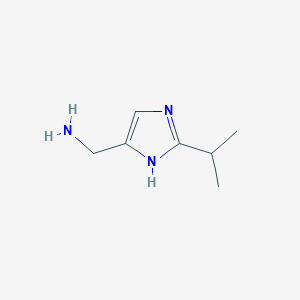
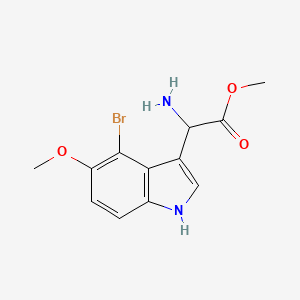
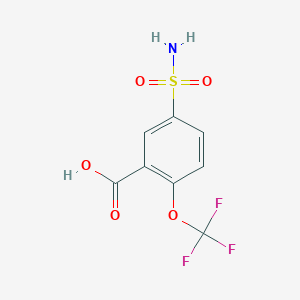
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
